(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic
Description
This compound is a highly complex synthetic molecule featuring a pyrrolidine core substituted with multiple amide linkages, methoxy groups, and a terminal 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl moiety. Its stereochemistry is rigorously defined, with (2S), (2R), (3R,4S,5S), and other chiral centers ensuring precise three-dimensional orientation. Its design incorporates motifs seen in peptide-based therapeutics and fluorinated prodrugs .
Properties
Molecular Formula |
C49H76N6O11 |
|---|---|
Molecular Weight |
925.2 g/mol |
IUPAC Name |
2-[[3-[(2S)-1-[(4S)-4-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32?,33?,35?,36-,37?,42?,43?,44-,45?/m0/s1 |
InChI Key |
ORFNVPGICPYLJV-JMILJPQKSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(CC(=O)N1CCC[C@H]1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine” involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and stereoselective synthesis to ensure the correct configuration at each chiral center. Typical reaction conditions may involve the use of coupling reagents such as EDCI or HATU, and protecting groups like Boc or Fmoc.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as preparative HPLC.
Chemical Reactions Analysis
Amide Bond Formation
The synthesis of this peptide likely involves iterative coupling of amino acids using activated esters or carbodiimides. For example, the N-methylhexanamido group suggests a reaction between N-methylhexanamine and a carboxylic acid, activated by a coupling reagent like HATU .
Mechanism :
-
Activation : A carboxylic acid reacts with HATU to form an activated intermediate.
-
Coupling : The activated intermediate reacts with an amine (e.g., N-methylhexanamine) to form an amide bond .
Stereochemical Considerations
The compound’s stereochemical complexity suggests advanced synthetic strategies:
-
Chiral pool synthesis : Incorporation of chiral amino acids (e.g., (3R,4S,5S)-heptanoyl) as building blocks.
-
Asymmetric hydrogenation : Potential use for reducing double bonds with enantioselective catalysts.
-
Protecting group interplay : Sequential deprotection of Fmoc/Boc groups to control stereochemical outcomes during coupling steps.
Table 2: Stereochemical Control Methods
| Method | Application | Example Reagents/Conditions |
|---|---|---|
| Chiral pool synthesis | Direct use of chiral amino acids | (3R,4S,5S)-heptanoyl (from natural sources) |
| Asymmetric hydrogenation | Reduction of double bonds with enantioselectivity | Rhodium catalysts, H2 pressure |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Findings:
Structural Complexity : The target compound exceeds most analogs in stereochemical complexity, aligning with trends in peptide-derived therapeutics requiring precise spatial arrangements for target binding .
Synthetic Challenges : The target compound’s synthesis likely requires advanced stereocontrol techniques, contrasting with the Pd-catalyzed methods used for triazole-containing compounds in .
Research Findings and Mechanistic Insights
- Bioactivity Gaps: No direct bioactivity data for the target compound are available in the evidence. However, structurally related fluorinated compounds () demonstrate enhanced stability and bioavailability, suggesting the target’s fluorinated hexanamido group may confer similar advantages .
- Comparative Toxicity: While OSCC-focused studies () highlight ferroptosis inducers’ selective toxicity, the target compound’s lack of redox-active groups (e.g., quinones) may reduce off-target effects compared to natural ferroptosis-inducing compounds .
Biological Activity
The compound , (2S)-2-[(2R)-2-[(R)-(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-ylmethyl]propanamido]-3-phenylpropanoic is a complex molecule with potential biological activity that warrants detailed exploration. This article synthesizes available research findings, including data tables and case studies, to elucidate the biological effects associated with this compound.
Chemical Structure and Properties
The compound's structure features multiple stereocenters and functional groups that contribute to its biological activity. Its molecular formula is complex, indicating a large molecular weight and diverse functional groups which may interact with various biological targets.
-
Target Interactions : The compound is believed to interact with several biological targets, including:
- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme can disrupt folate metabolism, which is crucial for DNA synthesis and cell proliferation.
- Kinases : Potential interactions with tyrosine-protein kinases may influence signaling pathways involved in cell growth and differentiation.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against melanoma and urothelial cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | |
| Antibacterial | Inhibition of pathogenic bacteria |
Case Studies
- Antitumor Efficacy : In a study evaluating the compound's effect on human cancer cell lines, significant inhibition of cell proliferation was observed. The IC50 values indicated potent activity against HeLa (human cervical carcinoma) and A549 (human lung carcinoma) cells, suggesting its potential as an anticancer agent.
- Antibacterial Properties : The compound also demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were indicative of its effectiveness in preventing bacterial growth.
Research Findings
Recent investigations into the compound have highlighted its multifaceted biological activities:
- In vitro Studies : Laboratory tests have confirmed its ability to inhibit key enzymes involved in metabolic pathways crucial for cancer progression.
- In vivo Studies : Animal models have shown promising results in tumor reduction when treated with the compound, supporting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
